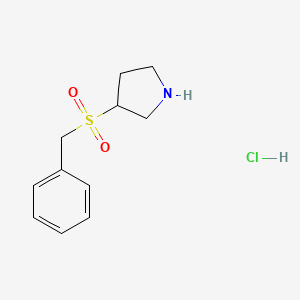

2-Azido-3-phenylpropanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of azido compounds like 2-Azido-3-phenylpropanamide often involves diazotransfer reactions . A novel synthetic methodology was conceptualized and diazotransfer reactions on readily accessible 2′-amino RNA with fluorosulfuryl azide (FSO 2 N 3) were investigated .Chemical Reactions Analysis

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction .Physical And Chemical Properties Analysis

This compound has a melting point of 123-125°C and has a boiling point of 372.5°C at 760 mm Hg.Aplicaciones Científicas De Investigación

Polymer Chemistry Applications :

- Narumi et al. (2008) discussed the use of a 2-chloropropionamide derivative with an azido group as an initiator for the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide. This methodology produces poly(N-isopropylacrylamide) end-functionalized with an azido group, which can be further reacted with acetylene derivatives through a 'click' reaction. The modification of end-groups in this polymer alters its lower critical solution temperature (LCST), demonstrating the versatility of this approach in adjusting the thermoresponsivity of polymers (Narumi et al., 2008).

Synthesis and Reactivity in Organic Chemistry :

- Hajji et al. (2002) explored the chemoselective reactions of a similar compound, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, with various electrophiles. Their work led to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the compound's potential as a versatile intermediate in organic synthesis (Hajji et al., 2002).

Biochemical Applications :

- Pfister et al. (1981) utilized a related azido compound, 2-Azido-4-ethylamino-6-isopropylamino-s-triazine (azido-atrazine), as a photoaffinity label to identify the herbicide receptor protein in chloroplast membranes. This study highlights the use of azido compounds in biochemical research, particularly in understanding the mechanisms of herbicide action and resistance (Pfister et al., 1981).

Flow Chemistry and Safe Synthesis :

- Gutmann et al. (2012) reported on the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor. Their study includes the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides, showcasing the safe handling of potentially hazardous azides in a controlled flow chemistry environment (Gutmann et al., 2012).

Solid Phase Peptide Synthesis :

- Tornøe et al. (2002) described the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is significant for peptide synthesis, demonstrating the integration of azide chemistry in solid-phase synthesis (Tornøe et al., 2002).

Direcciones Futuras

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins .

Mecanismo De Acción

Target of Action

It is known that azido-modified nucleosides, which are structurally similar to 2-azido-3-phenylpropanamide, have been extensively explored as substrates for click chemistry and the metabolic labeling of dna and rna . These compounds are also of interest as precursors for further synthetic elaboration and as therapeutic agents .

Mode of Action

It is known that azido-modified nucleosides, such as 3’-azido-3’-deoxythymidine (azt), inhibit cellular metabolism by being activated to the nucleotide level . AZT is a substrate for E. coli thymidine kinase, and AZT-treated E. coli cultures grown in minimal medium contained highly elongated cells consistent with the inhibition of DNA synthesis .

Biochemical Pathways

Azido-modified nucleosides are known to generate nitrogen-centered radicals (ncrs) from the azido groups that are selectively inserted into the nucleoside frame . The subsequent chemistry and biological implications of NCRs are of interest, including the critical role of the sulfinylimine radical generated during inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides .

Pharmacokinetics

It is known that azido-modified nucleosides, such as azt, must be activated to the nucleotide level to inhibit cellular metabolism . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound may be similar to those of AZT.

Result of Action

It is known that azido-modified nucleosides, such as azt, have potent bactericidal activity against many members of the family enterobacteriaceae, including strains of escherichia coli, salmonella typhimurium, klebsiella pneumoniae, shigella flexneri, and enterobacter aerogenes .

Action Environment

It is known that the choice of base is important in the diazo-transfer reaction of azido-modified nucleosides . This suggests that the pH and other environmental factors may influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

2-Azido-3-phenylpropanamide plays a significant role in biochemical reactions, particularly in the synthesis of various heterocycles. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can participate in cycloaddition reactions. For instance, it can undergo [3+2] cycloaddition with alkynes to form triazoles, a reaction catalyzed by copper chloride . This interaction is crucial for the synthesis of complex organic molecules and has implications in medicinal chemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes. For example, similar azido compounds have been shown to inhibit telomerase activity in human cells, leading to telomere shortening and cellular senescence

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azido group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that azido compounds can be stable under certain conditions but may degrade over time, leading to a decrease in their biochemical activity . Long-term exposure to this compound may result in sustained inhibition of cellular processes, such as telomerase activity, and induce cellular senescence.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing adverse reactions. At high doses, it may induce toxic effects, such as cellular apoptosis and tissue damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The azido group can be metabolized through reduction or cycloaddition reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion or active transport mechanisms . Once inside the cell, it may localize to specific cellular compartments, influencing its biochemical activity and interactions with biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect its interactions with cellular proteins and enzymes, influencing its overall biochemical effects.

Propiedades

IUPAC Name |

2-azido-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-9(14)8(12-13-11)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZORJXDLKSMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide](/img/structure/B1379075.png)

![8-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1379077.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)

![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)